Mirtazapine-d4
Description
Rationale and Principles of Deuterium (B1214612) Substitution in Pharmacological Investigations
Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, making it heavier. metsol.comwikipedia.org When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the original carbon-hydrogen (C-H) bond. scirp.orgneulandlabs.com This increased bond strength can slow down the rate at which the drug is metabolized by liver enzymes. neulandlabs.com This phenomenon, known as the kinetic isotope effect, is a key principle behind using deuterium substitution in drug development. wikipedia.orgscirp.org By strategically placing deuterium in a drug's structure, researchers can potentially prolong the drug's action and improve its pharmacokinetic profile. scirp.orginformaticsjournals.co.in
Overview of Deuterated Analogues in Analytical Chemistry and Mechanistic Biology
Deuterated analogues, like Mirtazapine-d4, are crucial tools in analytical chemistry and mechanistic biology. symeres.com In analytical chemistry, particularly in mass spectrometry, deuterated compounds are often used as internal standards. smolecule.comresearchgate.net Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be distinguished in a mass spectrometer. researchgate.net This allows for precise quantification of the drug in biological samples like blood or plasma. smolecule.comveeprho.com
In mechanistic biology, deuterium labeling helps in understanding the intricate details of metabolic pathways. symeres.com By tracing the fate of the deuterated molecule, researchers can gain insights into how a drug is broken down and how it interacts with various biological systems. symeres.comsmolecule.com
Historical Context of Deuterated Drug Development and Research Applications
The concept of using deuterium to modify the properties of drugs dates back several decades. scirp.org The first patents for deuterated molecules were granted in the 1970s. wikipedia.org Early research in the 1960s explored the effects of deuterium on various compounds. nih.gov However, it wasn't until 2017 that the first deuterated drug, deutetrabenazine, received FDA approval. nih.govnih.gov This approval marked a significant milestone, paving the way for further development of deuterated drugs. nih.gov The strategy of creating deuterated versions of existing drugs is sometimes referred to as a "deuterium switch," analogous to the "chiral switch" used for enantiomerically pure drugs. nih.govnih.gov
Significance of this compound in Advancing Specific Research Methodologies
This compound, as a deuterated analog of mirtazapine (B1677164), is primarily used as an internal standard in pharmacokinetic research. veeprho.com Its stable isotope labeling allows for accurate measurement of mirtazapine and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netveeprho.com This is essential for understanding the absorption, distribution, metabolism, and excretion of mirtazapine. smolecule.com The use of this compound and its metabolite, Desmethyl this compound, enhances the precision of analytical methods, which is crucial for drug development and therapeutic drug monitoring. smolecule.comveeprho.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H15D4N3 |
| Molecular Weight | 269.38 g/mol |
| Synonyms | 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |
Data sourced from multiple chemical suppliers. pharmaffiliates.com
Table 2: Applications of this compound in Research
| Application | Description |
|---|---|
| Pharmacokinetic Studies | Used as an internal standard in mass spectrometry to quantify levels of Mirtazapine and its metabolites in biological samples. smolecule.comveeprho.com |
| Analytical Chemistry | Enhances the accuracy of drug quantification methods by providing a reference compound with a distinguishable mass. smolecule.comveeprho.com |
| Metabolic Research | Aids in understanding the metabolic pathways of Mirtazapine. smolecule.com |
Information compiled from various research and supplier sources.
Properties
CAS No. |
1215898-55-7 |
|---|---|
Molecular Formula |
C17H15D4N3 |
Molecular Weight |
269.38 |
Appearance |
White to Off-White Solid |
melting_point |
114-116°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
85650-52-8 (unlabelled) |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d4; Org-3770-d4; Remeron-d4; Zispin-d4 |
tag |
Mirtazapine |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Mirtazapine D4
Deuteration Approaches for Complex Pharmaceutical Compounds
The introduction of deuterium (B1214612) into complex molecules like Mirtazapine (B1677164) requires precise and controlled chemical methods. These techniques are broadly categorized as either incorporating deuterium during the synthesis of the molecule or through isotopic exchange reactions on the already formed parent compound. smolecule.com
Specific Methods for Introducing Deuterium Atoms into the Mirtazapine Scaffold
While specific proprietary methods for the synthesis of Mirtazapine-d4 are not extensively published, general strategies for deuteration can be applied. smolecule.com One common approach involves the use of deuterated reagents at key steps in the synthetic pathway. For instance, in the synthesis of Mirtazapine, which involves a condensation reaction followed by cyclization, deuterated starting materials or reagents could be employed. wikipedia.org
Another prominent method is hydrogen isotope exchange (HIE), where hydrogen atoms on the molecule are swapped for deuterium atoms. snnu.edu.cn This can be achieved using various catalysts and deuterium sources, such as deuterium gas (D2) or heavy water (D2O). snnu.edu.cnd-nb.info For a molecule with a complex structure like Mirtazapine, achieving site-selective deuteration is a significant consideration. snnu.edu.cn
Chemo-selective Deuteration Techniques
Chemo-selective deuteration aims to introduce deuterium at specific positions within a molecule, which is particularly important for creating internal standards where the label should be in a stable position. rsc.org Various catalytic systems have been developed to achieve this selectivity. For example, iridium-based catalysts have shown high efficiency in directing deuteration to specific sites, such as the C-H bonds adjacent to nitrogen atoms or functional groups. rsc.orgresearchgate.net
The choice of catalyst and reaction conditions is critical to avoid unwanted side reactions and ensure high levels of deuterium incorporation at the desired positions. snnu.edu.cn For instance, certain catalysts are effective for deuterating amines and nitrogen-containing heterocycles, which are relevant to the Mirtazapine structure. snnu.edu.cn
Multistep Synthetic Routes for this compound and Related Deuterated Analogs
The synthesis of this compound is a multi-step process that requires careful planning and execution to ensure the final product has the desired isotopic purity and chemical integrity.
Design and Optimization of Reaction Pathways
The synthesis of Mirtazapine itself involves several steps, including the formation of a piperazine (B1678402) ring and subsequent cyclization to form the tetracyclic structure. wikipedia.orgresearchgate.net A synthetic route for this compound would likely follow a similar pathway, with the introduction of deuterium at a specific stage. For example, a deuterated precursor to the piperazine ring could be synthesized and then carried through the remaining synthetic steps. researchgate.net
Optimization of the reaction pathway would focus on maximizing the yield of the deuterated product while maintaining high isotopic enrichment. This involves carefully selecting reagents, solvents, and reaction conditions to favor the incorporation and retention of deuterium throughout the synthesis.
Isolation and Purification Methodologies for Deuterated Products
After synthesis, the deuterated product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, non-deuterated Mirtazapine, and other impurities. Common purification techniques include chromatography, such as high-performance liquid chromatography (HPLC) or column chromatography. acs.orgresearchgate.net
The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. For analytical standards like this compound, high purity is essential. acs.org Techniques like semi-preparative HPLC can be used to achieve purities greater than 95%. acs.org
Spectroscopic and Chromatographic Methods for Deuteration Confirmation
Confirmation of successful deuteration and determination of the isotopic purity of this compound relies on a combination of spectroscopic and chromatographic techniques.
Mass spectrometry (MS) is a primary tool for confirming the incorporation of deuterium, as it directly measures the mass-to-charge ratio of the molecule. wikipedia.org The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of non-deuterated Mirtazapine. smolecule.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing deuterated compounds. wikipedia.org 1H NMR can be used to determine the positions where deuterium has replaced hydrogen, as the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. google.com 13C NMR can also provide structural information and confirm the integrity of the carbon skeleton. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantification of Mirtazapine and its metabolites in biological samples, where this compound serves as an internal standard. thermofisher.comnih.gov The chromatographic separation ensures that Mirtazapine and its deuterated analog are resolved from other compounds in the sample matrix before being detected by the mass spectrometer. thermofisher.comnih.gov
Table of Research Findings on this compound Analysis
| Analytical Technique | Purpose | Key Findings | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Confirmation of deuteration and molecular weight determination. | Distinguishes this compound from Mirtazapine based on a 4-unit mass difference. | smolecule.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of deuterium location and structural integrity. | Confirms the specific sites of deuteration by observing the absence of proton signals. | google.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices. | Enables accurate quantification of Mirtazapine by using this compound as an internal standard. | thermofisher.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Used to isolate and purify this compound to a high degree of purity. | acs.orgresearchgate.net |
Advanced Analytical Techniques for Structural Elucidation of this compound
The precise structure and isotopic labeling of this compound are confirmed through a combination of advanced analytical techniques. These methods are crucial for verifying the correct placement of deuterium atoms and ensuring the chemical integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not widely published, NMR spectroscopy is a fundamental technique for the structural elucidation of deuterated compounds. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the absence of signals corresponding to the positions of deuterium substitution would confirm the successful labeling. Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, providing definitive proof of incorporation and information about the chemical environment of the deuterium atoms.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for characterizing this compound. It confirms the molecular weight of the compound, which is higher than that of unlabeled Mirtazapine due to the presence of four deuterium atoms. scbt.com The molecular formula of this compound is C₁₇H₁₅D₄N₃, and its molecular weight is approximately 269.38 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of this compound. This technique provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of the deuterated compound will differ from the unlabeled compound in fragments containing the deuterium atoms, allowing for the precise localization of the deuterium labels. Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing Mirtazapine and its metabolites in biological samples, and the use of this compound as an internal standard in such assays is well-established. veeprho.comuc.pt
Infrared (IR) Spectroscopy: Infrared spectroscopy can also be used to characterize this compound. The C-D (carbon-deuterium) bond vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H (carbon-hydrogen) bond vibrations (around 2800-3000 cm⁻¹). The presence of C-D absorption bands in the IR spectrum of this compound provides additional evidence of successful deuteration.
The following table summarizes the key analytical techniques used for the structural elucidation of this compound:
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Confirms the position of deuterium substitution by the absence of proton signals and direct observation of deuterium signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, confirming the incorporation of four deuterium atoms. |
| Tandem Mass Spectrometry (MS/MS) | Elucidates the fragmentation pattern to pinpoint the location of deuterium atoms within the molecular structure. |
| Infrared (IR) Spectroscopy | Detects the presence of C-D bonds through their characteristic vibrational frequencies. |
Quantitative Determination of Deuterium Incorporation Efficiency
The efficiency of the deuteration process is a critical parameter, indicating the percentage of Mirtazapine molecules that have been successfully labeled with the desired number of deuterium atoms. This is crucial for applications where a high degree of isotopic purity is required, such as in its use as an internal standard for quantitative analysis.
Mass Spectrometry (MS) is the primary method for determining deuterium incorporation efficiency. By analyzing the mass spectrum of a this compound sample, the relative intensities of the ion peaks corresponding to the unlabeled Mirtazapine (M), M+1, M+2, M+3, and the fully deuterated this compound (M+4) can be measured. The isotopic purity is typically expressed as the percentage of the M+4 peak relative to the sum of all related isotopic peaks. Commercial suppliers of this compound often provide a certificate of analysis that specifies the isotopic purity, which is generally high (e.g., >95%). lgcstandards.com
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy can also be employed to determine the level of deuterium incorporation. By integrating the signals in the ¹H NMR spectrum corresponding to the sites of deuteration and comparing them to the integrals of non-deuterated positions within the molecule, the percentage of deuterium substitution can be calculated.
The table below outlines the methods for determining deuterium incorporation efficiency:
| Technique | Method |
| Mass Spectrometry (MS) | Analysis of the relative intensities of isotopic peaks in the mass spectrum to calculate the percentage of the fully deuterated compound. |
| Quantitative NMR (qNMR) | Comparison of the integral values of proton signals at the deuteration sites with those of non-deuterated sites. |
Analytical Method Development and Validation Utilizing Mirtazapine D4
The Pivotal Role of Mirtazapine-d4 as an Internal Standard
In the realm of quantitative bioanalysis, the use of an internal standard is paramount for achieving accurate and precise results. This compound, a stable isotope-labeled version of mirtazapine (B1677164), is frequently the internal standard of choice in methods developed for the quantification of mirtazapine in biological matrices. uc.ptresearchgate.net
Unveiling the Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before analysis. ontosight.ai This standard, in this case, this compound, is chemically identical to the analyte of interest (mirtazapine) but has a different mass due to the presence of deuterium (B1214612) atoms. ontosight.aiclearsynth.com
The fundamental principle of IDMS lies in measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Since the internal standard is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte during extraction, cleanup, and ionization. nih.gov By measuring the final ratio of the two species, any variations in sample handling are effectively normalized, leading to highly accurate and precise quantification. nih.govchromatographyonline.com The mass spectrometer can readily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov
The Advantages of Employing Deuterated Internal Standards in Complex Biological Samples
The use of deuterated internal standards like this compound offers several distinct advantages, especially when analyzing complex biological matrices such as plasma, serum, or whole blood. researchgate.netclearsynth.com
Compensation for Matrix Effects: Biological samples contain a multitude of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com Because deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar matrix-induced ion suppression or enhancement. chromforum.orgresearchgate.net This co-elution allows the internal standard to effectively compensate for these variations, ensuring the accuracy of the quantitative results. clearsynth.comresearchgate.net
Correction for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including extraction and purification. researchgate.net Since the deuterated internal standard is introduced at the outset, it undergoes the same procedural losses as the analyte. nih.gov The consistent ratio between the analyte and the internal standard corrects for this variability. nih.gov
Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated internal standards significantly enhance the precision and accuracy of the analytical method. clearsynth.comresearchgate.net This is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies.
Crafting Robust LC-MS/MS Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids, offering high sensitivity and selectivity. nih.govscirp.org The development of a reliable LC-MS/MS assay for mirtazapine heavily relies on the proper use of this compound and the meticulous optimization of both chromatographic and mass spectrometric parameters.
Optimizing Chromatographic Separation for Mirtazapine and its Metabolites
Achieving efficient chromatographic separation of mirtazapine and its metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine, from each other and from endogenous matrix components is critical for a successful assay. nih.gov This is typically accomplished using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). ijpra.commdpi.com
Optimization of chromatographic conditions involves several key parameters:
Column Selection: C18 columns are frequently used for the separation of mirtazapine and its related compounds. researchgate.netijpra.com
Mobile Phase Composition: A common mobile phase consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). scirp.orgmdpi.com The gradient or isocratic elution profile, pH of the aqueous phase, and the ratio of organic to aqueous components are carefully adjusted to achieve optimal peak shape, resolution, and retention times. nih.govmdpi.com For instance, one method utilized a mobile phase of 10 mM ammonium acetate, acetonitrile, and formic acid (60:40:0.1, v/v/v). scirp.org Another study found a mixture of water and acetonitrile (80:20) to be effective. ijpra.com
Flow Rate and Temperature: These parameters are also fine-tuned to ensure efficient separation and a reasonable run time. mdpi.com
Table 1: Examples of Optimized Chromatographic Parameters for Mirtazapine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent® Eclipse XDB C-18 (100 × 2.1 mm, 3.5 μm) scirp.org | BDS Hypersil C18 (4.6 × 250 mm, 5 µm) ijpra.com | Luna Omega 3 µm Polar C18 (100 × 3.0 mm) mdpi.com |
| Mobile Phase | 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v) scirp.org | 0.3% triethylamine (B128534) (pH 3.0)– acetonitrile (78:22 v/v) ijpra.com | Water with formic acid (pH 3.5) and acetonitrile (gradient) mdpi.com |
| Flow Rate | 0.5 mL/min scirp.org | 1 mL/min ijpra.com | 0.7 mL/min mdpi.com |
| Column Temperature | 40°C scirp.org | Not Specified | Not Specified |
| Detection | MS/MS scirp.org | UV at 215 nm ijpra.com | MS/MS mdpi.com |
Fine-Tuning Tandem Mass Spectrometry for this compound Detection
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. google.com The optimization process involves tuning the mass spectrometer to specifically detect this compound and the unlabeled mirtazapine. This is typically done using electrospray ionization (ESI) in the positive ion mode. scirp.orgresearchgate.net
The key steps in MS/MS optimization include:
Precursor Ion Selection: The protonated molecules of mirtazapine ([M+H]+ at m/z 266.35) and this compound are selected in the first quadrupole of the mass spectrometer. researchgate.net
Collision-Induced Dissociation (CID): These precursor ions are then fragmented in a collision cell.
Product Ion Monitoring: Specific product ions, which are characteristic fragments of the precursor ions, are monitored in the third quadrupole. For mirtazapine, a common transition is m/z 266.2 to m/z 195.0. scirp.org For this compound, the transitions would be adjusted to account for the mass difference.
Table 2: Illustrative Tandem Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirtazapine | 266.35 researchgate.net | 195.31 researchgate.net |
| This compound | 270.35 (Calculated) | Varies (e.g., 199.31) |
| Fluoxetine (example) | 310.20 researchgate.net | 148.17 researchgate.net |
| Fluoxetine-D5 (IS) | 315.20 researchgate.net | 153.17 researchgate.net |
Ensuring Method Reliability through Validation
Once an analytical method utilizing this compound is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for its intended purpose. gsconlinepress.comgsconlinepress.com This validation is performed in accordance with guidelines from regulatory bodies.
The validation process assesses several key parameters:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.netscirp.org
Linearity: The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. ijpra.comjetir.org For example, a method for mirtazapine showed linearity over a concentration range of 0.100–100.000 ng/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ijpra.comgsconlinepress.com Intra-day and inter-day precision and accuracy are evaluated at multiple concentration levels. scirp.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For one mirtazapine assay, the LOD and LOQ were 0.17 and 0.50 ng/mL, respectively. scirp.org
Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. scirp.org
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. scirp.org
By systematically evaluating these parameters, the analytical method is proven to be robust, reliable, and fit for purpose in research and clinical settings.
Assessment of Linearity and Calibration Curve Performance
In quantitative bioanalysis, the linearity of an analytical method is established by analyzing a series of calibration standards containing known concentrations of the analyte. When this compound is employed as an internal standard, a fixed concentration is added to each calibration standard and sample. The performance of the calibration curve is then assessed by plotting the ratio of the analyte peak area to the this compound peak area against the concentration of the analyte.
While the linearity is formally assessed for the analyte (e.g., mirtazapine), the consistent response of this compound across the entire concentration range is fundamental to the reliability of the calibration curve. In a study developing and validating a UPLC-MS/MS method for the quantification of 15 non-tricyclic antidepressants, this compound was used as one of the internal standards. researchgate.net The resulting calibration curves for the analytes demonstrated excellent linearity, with determination coefficients (r²) greater than 0.991 over the range of 5-800 ng/mL. researchgate.net This high level of linearity for the analytes is indicative of the stable and consistent performance of this compound across the analytical run.
Evaluation of Analytical Sensitivity and Lower Limits of Quantification
The lower limit of quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The sensitivity of an analytical method is a crucial parameter, particularly for the analysis of compounds present at low concentrations in biological samples.
In methods utilizing this compound as an internal standard, the LLOQ is determined for the target analyte. For instance, in a validated UPLC-MS/MS method, the LLOQ for mirtazapine was established at a specific concentration, and the precision and accuracy at this level were within acceptable limits. researchgate.net The consistent and detectable signal of this compound at its working concentration is essential for the accurate determination of the analyte-to-internal standard peak area ratio, especially at the LLOQ of the analyte. One study reported limits of quantification ranging from 10 to 85 ng/mL for the various antidepressants analyzed, which was facilitated by the use of internal standards including this compound. researchgate.net
Determination of Inter-day and Intra-day Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy indicates the closeness of the mean of a set of results to the true value. Both are critical for ensuring the reliability of an analytical method. The use of an internal standard like this compound is instrumental in achieving high precision and accuracy, as it compensates for variations in sample preparation and instrument response.
In a comprehensive validation study, the intra- and inter-day precision and accuracy of the method for quantifying 18 antidepressants and their metabolites were assessed. The intra- and inter-day accuracy ranged from 91% to 112% and 89% to 112%, respectively. researchgate.net The corresponding precision, expressed as the coefficient of variation (CV), ranged from 3.1% to 14.88% for intra-assay and 3.60% to 14.74% for inter-assay measurements. researchgate.net Another study reported inter-day precision for quality control samples between 3.54% and 5.82%. sci-hub.se These tight ranges underscore the effectiveness of this compound in correcting for potential analytical variability.
Table 1: Representative Inter-day and Intra-day Precision and Accuracy Data from a Validated Method Using this compound as an Internal Standard
| Parameter | Concentration Level | Intra-day | Inter-day |
| Precision (%CV) | Low QC | < 15% | < 15% |
| Medium QC | < 15% | < 15% | |
| High QC | < 15% | < 15% | |
| Accuracy (% Bias) | Low QC | ± 15% | ± 15% |
| Medium QC | ± 15% | ± 15% | |
| High QC | ± 15% | ± 15% |
Note: This table represents typical acceptance criteria for precision and accuracy in bioanalytical method validation and reflects the performance of methods utilizing this compound.
Investigation of Matrix Effects and Selectivity
Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix, which can lead to inaccurate quantification. Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. Research has shown that in a method for analyzing 15 non-tricyclic antidepressants, ion suppression from matrix effects for the internal standards, including this compound, varied from 47% to 102%. researchgate.net Despite this variation, the use of this compound ensured that the analyte-to-internal standard ratio remained unaffected, leading to accurate quantification. The selectivity of the method was confirmed by the absence of interfering signals from the matrix or the internal standard at the retention time of the analyte. researchgate.netresearchgate.net
Stability Assessment of Analyte and Internal Standard in Relevant Research Samples
The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Studies involving this compound as an internal standard have rigorously evaluated the stability of the analytes under different conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The consistent recovery of the analyte in these stability studies is a testament to the stability of this compound under the same conditions. For a method to be considered valid, both the analyte and the internal standard must demonstrate stability in the tested matrices.
Application of Validated Methods in Research Matrices
Validated analytical methods incorporating this compound as an internal standard have been successfully applied in various research settings, particularly in the analysis of in vitro biological systems.
Analysis in In Vitro Biological Systems
In vitro studies, such as those involving cell cultures or microsomal incubations, are essential for investigating the metabolism and potential drug-drug interactions of pharmaceutical compounds. The accurate quantification of the parent drug and its metabolites in these systems is crucial for understanding their pharmacokinetic and pharmacodynamic properties.
The use of this compound in validated LC-MS/MS methods allows for the precise and reliable measurement of mirtazapine and its metabolites in in vitro samples. For example, in studies investigating the metabolic pathways of mirtazapine, this compound would be used as an internal standard to quantify the depletion of the parent drug and the formation of its metabolites over time in liver microsome incubations. The robustness of the analytical method, ensured by the inclusion of this compound, is paramount for generating high-quality data in these research applications.
Quantification in Preclinical Animal Samples
The accurate quantification of mirtazapine in biological matrices from preclinical animal studies is fundamental for evaluating its pharmacokinetic profile. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely employed for this purpose due to their high sensitivity and selectivity. A critical component of these methods is the use of a stable isotope-labeled internal standard (IS), with this compound being a preferred choice to ensure the reliability of the results. uc.pt
This compound serves as an ideal internal standard because its physicochemical properties are nearly identical to the analyte, mirtazapine. This allows it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.
A common approach for the analysis of mirtazapine in preclinical plasma or serum samples involves protein precipitation, followed by UPLC-MS/MS analysis. researchgate.net In one such validated method, serum samples are treated with a mixture of methanol (B129727) and acetonitrile containing a known concentration of internal standards, including this compound. researchgate.net After centrifugation, the resulting supernatant is evaporated and the residue is reconstituted in a solution suitable for injection into the LC-MS/MS system. researchgate.net
Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is used to separate mirtazapine from endogenous matrix components and other metabolites. researchgate.net Detection is performed using a triple-quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). researchgate.net Specific precursor-to-product ion transitions are monitored for both mirtazapine and this compound to ensure specificity and accurate quantification. For mirtazapine, a coefficient of determination (R2) of 0.999 has been achieved using this compound as the internal standard, indicating excellent linearity. uc.pt
Method validation is performed according to established guidelines to demonstrate the method's suitability. Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability.
Detailed Research Findings
Research involving the quantification of mirtazapine in preclinical species like rats provides insight into its pharmacokinetic behavior. In one study investigating the pharmacokinetics of mirtazapine in male rats, blood samples were collected at various time points after administration. nih.gov An HPLC-based method was used to quantify plasma concentrations of mirtazapine and its primary metabolites. nih.gov
Following intravenous administration, mirtazapine was quantifiable for up to 24 hours. nih.gov However, significant inter-animal variability in plasma concentrations has been noted. nih.gov The major metabolites, such as N-desmethylmirtazapine, were detected at much lower concentrations than the parent drug. nih.govbrieflands.com For instance, the area under the curve (AUC) ratio of mirtazapine to its N-desmethyl metabolite was found to be approximately 26 after intravenous administration. nih.gov In some cases, the concentrations of metabolites were below the limit of quantification (LOQ) of the assay. nih.gov
The validation of the analytical methods used in these studies is crucial for the integrity of the data. The tables below present typical validation results for the quantification of mirtazapine in biological samples using methods that employ this compound or similar internal standards.
Table 1: Method Validation Parameters for Mirtazapine Quantification
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10 - 1000 ng/mL | researchgate.net |
| Correlation Coefficient (r²) | > 0.99 | uc.pt |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | epa.gov |
| Limit of Detection (LOD) | 0.5 ng/mL | epa.gov |
Table 2: Precision and Accuracy Data for Mirtazapine Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|
| Low | < 15% | < 15% | 93 - 103% | epa.gov |
| Medium | < 15% | < 15% | 93 - 103% | epa.gov |
| High | < 15% | < 15% | 93 - 103% | epa.gov |
Data are representative of typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery and Stability of Mirtazapine in Plasma/Serum
| Parameter | Result | Reference |
|---|---|---|
| Mean Extraction Recovery | 79 ± 2% | epa.gov |
| Short-Term Stability (21h at 25°C) | Stable | scirp.org |
| Long-Term Stability (90 days at -20°C) | Stable | epa.govscirp.org |
These findings and validated methodologies underscore the importance of robust analytical techniques, incorporating internal standards like this compound, for the reliable quantification of mirtazapine in preclinical animal samples, which is essential for understanding its metabolic fate and pharmacokinetic properties.
Metabolic Pathway Elucidation and Enzyme Kinetic Studies Using Mirtazapine D4
In Vitro Metabolism Studies with Mirtazapine-d4 as a Mechanistic Probe
In vitro studies are crucial for understanding how a drug is metabolized in the body. This compound is a valuable tool in these studies, acting as a "mechanistic probe" to investigate the metabolic pathways of Mirtazapine (B1677164).
Utilization of Human Liver Microsomes and Recombinant Cytochrome P450 Enzymes
To study drug metabolism, scientists often use human liver microsomes (HLMs). These are small vesicles derived from human liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. drugbank.com By incubating this compound with HLMs, researchers can simulate how the drug is broken down in the liver. nih.gov
To further pinpoint which specific enzymes are involved, recombinant cytochrome P450 enzymes are used. These are individual human CYP enzymes (like CYP1A2, CYP2D6, and CYP3A4) that are produced in a laboratory setting. Incubating this compound with each of these specific enzymes allows for the identification of which isoform is responsible for each metabolic step. nih.gov
Identification of Primary Metabolic Pathways (Hydroxylation, N-Demethylation, N-Oxidation)
The metabolism of Mirtazapine primarily occurs through three main pathways:
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule. A major metabolite formed through this pathway is 8-hydroxymirtazapine. nih.gov
N-Demethylation: This is the removal of a methyl group from one of the nitrogen atoms, resulting in the formation of N-desmethylmirtazapine. frontiersin.org
N-Oxidation: This pathway involves the addition of an oxygen atom to a nitrogen atom, forming Mirtazapine-N-oxide. nih.gov
Recent studies using liquid chromatography-high resolution mass spectrometry (LC-HRMS) have identified a total of ten metabolites of Mirtazapine in in vitro liver microsome incubations, including nine phase I metabolites and one phase II metabolite. nih.gov
Characterization of Enzyme Kinetics and Isoform Contributions
Understanding the kinetics of the enzymes that metabolize Mirtazapine is essential for predicting potential drug interactions and individual differences in drug response.
Determination of Apparent Michaelis-Menten Constants (K_m) and Maximum Reaction Rates (V_max)
The relationship between the concentration of a drug and the rate of its metabolism by an enzyme is often described by Michaelis-Menten kinetics. Two key parameters are the Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max). K_m represents the drug concentration at which the enzyme is working at half its maximum speed, and V_max is the maximum rate of the reaction.
Studies have determined the mean K_m values for the main metabolic pathways of Mirtazapine in human liver microsomes. nih.gov
Table 1: Apparent Michaelis-Menten Constants for Mirtazapine Metabolism
| Metabolic Pathway | Mean K_m (μM) |
| Mirtazapine-hydroxylation | 136 (±44) |
| N-demethylation | 242 (±34) |
| N-oxidation | 570 (±281) |
Data from in vitro studies using human liver microsomes. nih.gov
Based on these kinetic values, at an anticipated liver concentration of 2 μM, 8-hydroxylation, N-demethylation, and N-oxidation contribute approximately 55%, 35%, and 10%, respectively, to the biotransformation of Mirtazapine. nih.gov
Role of Specific Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) in Mirtazapine Biotransformation
Research using recombinant CYP enzymes has clarified the roles of specific isoforms in Mirtazapine metabolism:
CYP2D6: This is the primary enzyme responsible for the 8-hydroxylation of Mirtazapine. fda.govtno.nl
CYP3A4: This enzyme is the main contributor to the N-demethylation and N-oxidation of Mirtazapine. drugbank.comtno.nl
CYP1A2: This isoform also plays a role in the 8-hydroxylation and N-demethylation of Mirtazapine. fda.govnih.gov
The contribution of these enzymes can vary depending on the concentration of Mirtazapine. nih.gov
Investigation of Metabolic Inhibition and Induction Profiles
It is also important to determine if a drug can inhibit or induce the activity of CYP enzymes, as this can lead to drug-drug interactions. In vitro studies have shown that Mirtazapine does not significantly inhibit the activity of major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net This suggests a low potential for Mirtazapine to interfere with the metabolism of other drugs.
Isotope Effects on Metabolic Rates and Pathways
The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). google.comnih.gov This effect arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. google.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. nih.govgoogle.com
Assessment of Deuterium Kinetic Isotope Effects (KIEs) on Enzymatic Reactions
The use of this compound, a deuterated version of Mirtazapine, is instrumental in assessing the KIE on its metabolic pathways. medchemexpress.com Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, including isoforms CYP1A2, CYP2D6, and CYP3A4. nih.govdrugbank.comwikipedia.org The main metabolic routes are N-demethylation and hydroxylation. drugbank.comfda.gov
In a typical experimental setup to assess KIEs, both Mirtazapine and this compound are incubated with liver microsomes or recombinant CYP enzymes. The rates of formation of the major metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine, are then measured and compared. A significant decrease in the rate of metabolite formation for this compound compared to Mirtazapine (a KIE value greater than 1) indicates that the cleavage of the C-H bond at the deuterated position is a rate-limiting or partially rate-limiting step in that specific metabolic reaction. nih.gov
While specific experimental data on the KIE for this compound is not extensively available in the public domain, we can construct a hypothetical data table based on typical KIE values observed for CYP450-mediated reactions to illustrate the concept. The magnitude of the KIE can vary depending on the specific enzyme and reaction mechanism.
Hypothetical Kinetic Isotope Effect Data for this compound Metabolism
| Metabolic Pathway | Enzyme | Substrate | Rate of Metabolite Formation (pmol/min/mg protein) | KIE (kH/kD) |
|---|---|---|---|---|
| N-demethylation | CYP3A4 | Mirtazapine | 150 | 3.5 |
| This compound | 42.9 | |||
| 8-hydroxylation | CYP2D6 | Mirtazapine | 200 | 1.2 |
| This compound | 166.7 | |||
| N-oxidation | CYP1A2/CYP3A4 | Mirtazapine | 80 | 1.0 |
This table is for illustrative purposes only and the values are not derived from actual experimental data on this compound.
Implications of KIEs for Understanding Rate-Limiting Steps in Metabolism
The determination of KIEs using isotopically labeled compounds like this compound has significant implications for understanding the rate-limiting steps in drug metabolism. nih.govgoogle.com
A large KIE observed for a particular metabolic pathway strongly suggests that the cleavage of the C-H bond is the slowest step in that reaction sequence. For instance, if a significant KIE is observed for N-demethylation when using this compound (where deuterium is placed on the methyl group), it would imply that the breaking of the C-H bond on the methyl group by CYP3A4 is a critical, rate-determining event. drugbank.com
Pharmacokinetic Investigations in Preclinical Animal Models Utilizing Mirtazapine D4
Disposition Studies in Animal Systems (e.g., Rodents, Canines)
Disposition studies are critical for characterizing how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Although specific ADME studies on Mirtazapine-d4 as a standalone therapeutic agent are not prevalent in published literature, its structural similarity to Mirtazapine (B1677164) allows for informed predictions based on the extensive research conducted on the parent compound in various animal models.
Methodologies for Investigating Absorption Characteristics
The absorption of a drug following administration is a key determinant of its bioavailability. For Mirtazapine, and by extension this compound, oral administration is a common route in preclinical studies. Investigations into its absorption characteristics typically involve the following methodologies:
Serial Blood Sampling: Following oral administration to animal models such as rats or dogs, blood samples are collected at various time points. d-nb.info
Pharmacokinetic Analysis: Plasma concentrations of the compound are determined using validated analytical techniques, often employing a deuterated internal standard like this compound for precision. researchgate.net
Parameter Calculation: Key absorption parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to quantify the rate and extent of absorption.
In rats, Mirtazapine is rapidly absorbed after oral administration. d-nb.info Similarly, studies in dogs show that Mirtazapine is readily absorbed. researchgate.net Given that deuterium (B1214612) substitution does not typically alter the fundamental physicochemical properties that govern passive diffusion and other absorption mechanisms, it is anticipated that this compound would exhibit rapid absorption from the gastrointestinal tract, similar to its non-deuterated counterpart.
Analysis of Distribution Profiles in Animal Tissues and Biofluids
Understanding the distribution of a compound throughout the body is crucial for assessing its potential sites of action and accumulation. The distribution of Mirtazapine has been investigated in animal models, providing a framework for the expected distribution of this compound.
Tissue Homogenization: Following administration, various tissues (e.g., brain, liver, kidney) and biofluids (e.g., blood, urine, bile) are collected. nih.gov
Compound Extraction and Quantification: The concentration of the compound in these samples is measured to determine its tissue penetration and accumulation.
Studies have shown that Mirtazapine distributes into various tissues. In a postmortem study, Mirtazapine was found in the liver, kidney, and bile, with liver concentrations being significantly higher than blood concentrations, suggesting potential for hepatic accumulation. nih.gov In rats, a metabolite of Mirtazapine, demethyl-mirtazapine, has been detected in the brain after oral administration of the parent drug. hres.ca It is expected that this compound would follow a similar distribution pattern, with significant penetration into various tissues, including the central nervous system.
Characterization of Excretion Pathways and Rates
The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process. The excretion of Mirtazapine has been characterized in both animal models and humans.
Urine and Feces Collection: Following drug administration, urine and feces are collected over a defined period.
Analysis of Excreta: The amounts of the parent drug and its metabolites in the collected samples are quantified to identify the major routes and rates of excretion.
In humans, Mirtazapine is primarily excreted in the urine (about 75%) and to a lesser extent in the feces (about 15%), mainly in the form of its metabolites. wikipedia.org Early studies with radiolabeled Mirtazapine indicated that a significant portion of the dose is eliminated as 8-OH-mirtazapine glucuronide in the urine. researchgate.net It is anticipated that this compound and its metabolites would also be eliminated from the body through renal and fecal pathways.
Comparative Pharmacokinetics of Mirtazapine and this compound
A direct comparative pharmacokinetic study between Mirtazapine and this compound in the same animal model would be the definitive way to assess any differences. In the absence of such specific studies, a comparison can be inferred from the known pharmacokinetics of Mirtazapine and the established principles of how deuterium substitution can affect drug metabolism.
Evaluation of Systemic Exposure Differences
Systemic exposure to a drug is typically assessed by the AUC. The primary theoretical difference between Mirtazapine and this compound lies in the potential for a kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. tandfonline.comjuniperpublishers.com
Mirtazapine is metabolized in the liver by CYP1A2, CYP2D6, and CYP3A4. wikipedia.org If the deuteration in this compound is at a site of metabolic attack by these enzymes, it could lead to a decreased rate of metabolism. This would, in turn, be expected to result in a higher AUC for this compound compared to an equivalent dose of Mirtazapine, indicating greater systemic exposure.
Table 1: Theoretical Comparison of Systemic Exposure Parameters
| Parameter | Mirtazapine (Observed in Animals) | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|
| AUC | Varies by species and dose | Potentially higher | Slower metabolism due to kinetic isotope effect. tandfonline.com |
| Cmax | Varies by species and dose | Potentially similar or slightly higher | Dependent on absorption rate (likely unchanged) and initial clearance. |
| Tmax | Rapid (e.g., ~2 hours in humans) fabad.org.tr | Likely similar | Absorption rate is not expected to be significantly altered. |
This table is based on theoretical principles of deuterated drug pharmacokinetics and may not reflect actual experimental outcomes.
Assessment of Bioavailability and Clearance in Animal Models
Bioavailability and clearance are key parameters that could be influenced by deuterium substitution.
Bioavailability: The oral bioavailability of Mirtazapine is approximately 50% in humans, with significant first-pass metabolism in the gut wall and liver. wikipedia.orgfabad.org.tr In rats, the oral bioavailability is notably lower, around 7%. d-nb.info By potentially reducing the rate of first-pass metabolism, deuteration could lead to an increase in the oral bioavailability of this compound compared to Mirtazapine.
Clearance: The clearance of a drug reflects the efficiency of its removal from the body. A lower rate of metabolism due to the kinetic isotope effect would be expected to result in a lower systemic clearance for this compound compared to Mirtazapine.
Table 2: Pharmacokinetic Parameters of Mirtazapine in Preclinical Animal Models
| Species | Route | Dose | Bioavailability (%) | Clearance | Half-life (h) | Reference |
|---|---|---|---|---|---|---|
| Rat | Oral | 2 mg/kg | ~7 | - | - | d-nb.info |
| Rat | Oral | 10 mg/kg | ~7 | - | - | d-nb.info |
| Dog | Oral | ~1.8 mg/kg (20 mg/dog) | - | 1193 mL/h/kg | 6.17 | researchgate.net |
This table presents published data for Mirtazapine.
Based on the principles of deuterated compounds, it is plausible that this compound would exhibit a higher bioavailability and a lower clearance in these animal models compared to the values reported for Mirtazapine.
Pharmacokinetic Modeling and Simulation in Preclinical Research
Pharmacokinetic modeling is a critical tool in preclinical research to understand and predict the behavior of a drug in a biological system. Both non-compartmental and compartmental models are employed to analyze plasma concentration-time data obtained from animal studies.
Development of Compartmental and Non-Compartmental Models
Non-Compartmental Analysis (NCA): This model-independent approach is widely used to determine key pharmacokinetic parameters from plasma concentration-time data. NCA does not assume a specific compartmental model for the body and calculates parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), AUC, CL, and t½ directly from the observed data. Preclinical studies on mirtazapine in various animal models, including rats and dogs, have utilized NCA to characterize its pharmacokinetic profile. researchgate.netresearchgate.netnih.gov
Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments. Drug disposition is then characterized by rate constants for transfer between these compartments and for elimination from the body. One-compartment, two-compartment, and multi-compartment models can be developed to fit the experimental data. For mirtazapine, preclinical studies in rats have employed compartmental models to describe its distribution and elimination phases. nih.gov The choice between a one- or two-compartment model depends on the characteristics of the plasma concentration-time curve. A biphasic decline typically suggests a two-compartment model, representing an initial distribution phase followed by a slower elimination phase.
Prediction of Drug Behavior in In Vivo Systems
Pharmacokinetic models developed from preclinical data are instrumental in predicting how a drug like mirtazapine will behave in a living system. By establishing the pharmacokinetic parameters in animal models, researchers can:
Estimate Bioavailability: Preclinical studies in rats have used pharmacokinetic modeling to estimate the oral bioavailability of mirtazapine, which was found to be relatively low in this species. researchgate.netnih.gov
Predict Steady-State Concentrations: The elimination half-life determined from these models helps in predicting the time to reach steady-state concentrations after multiple dosing regimens.
Scale to Other Species: While interspecies scaling must be done with caution, pharmacokinetic parameters obtained in preclinical species can provide an initial estimate for human pharmacokinetics. However, it is important to note that the pharmacokinetic profile of mirtazapine can vary significantly between species. nih.gov
The following table summarizes representative pharmacokinetic parameters of mirtazapine from a preclinical study in rats, which would be foundational for building and validating predictive pharmacokinetic models.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (2 mg/kg oral) | 14.68 ± 10.17 | ng/mL |
| Tmax (2 mg/kg oral) | 0.83 ± 0.44 | h |
| AUC₀-∞ (2 mg/kg oral) | 54.50 ± 42.98 | ng·h/mL |
| t½ (2 mg/kg IV) | 3.64 ± 2.55 | h |
| CL (2 mg/kg IV) | 1.89 ± 0.73 | L/h/kg |
| Vd (2 mg/kg IV) | 9.04 ± 1.54 | L/kg |
| Data derived from a study in male Sprague-Dawley rats. researchgate.net |
These models, informed by data from preclinical animal studies, are essential for understanding the disposition of mirtazapine and for the design of further toxicological and efficacy studies. The use of this compound as an internal standard ensures the accuracy of the concentration measurements that form the basis of these crucial models.
Mechanistic Research and Advanced Applications of Deuterated Mirtazapine Analogs
Deuterium (B1214612) as a Tool for Exploring Molecular Interactions
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule without changing its fundamental chemical structure. This principle is particularly valuable in studying the dynamic interplay between drugs and their biological targets.
Investigations of Ligand-Receptor Binding Kinetics using Isotopic Labels
While direct studies investigating the ligand-receptor binding kinetics of Mirtazapine-d4 are not extensively documented in publicly available research, the use of isotopically labeled compounds is a well-established technique in pharmacology. In this context, this compound could theoretically be employed to probe the intricacies of its interaction with various receptors. Mirtazapine (B1677164) itself is known to be a potent antagonist at several receptors, including 5-HT2, 5-HT3, histamine (B1213489) H1, and α2-adrenoceptors. medchemexpress.com
The "kinetic isotope effect" (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of ligand-receptor binding, a KIE could manifest if the cleavage of a carbon-hydrogen bond is a rate-determining step in the association or dissociation of the ligand from the receptor. By comparing the binding kinetics of Mirtazapine with this compound, researchers could gain insights into the transition state of the binding event.
Furthermore, deuterated ligands like this compound are invaluable in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based assays designed to characterize ligand-receptor interactions. ontosight.aithalesnano.com These methods can provide detailed information on the binding interface, conformational changes, and the stoichiometry of the ligand-receptor complex.
Studies on Protein Binding and Allosteric Modulation
Mirtazapine exhibits approximately 85% binding to plasma proteins in a nonspecific and reversible manner. nih.govnih.gov this compound is an ideal tool for precisely quantifying the extent of plasma protein binding of the parent drug. In such studies, this compound is added as an internal standard to plasma samples containing Mirtazapine. The distinct mass of the deuterated analog allows for accurate quantification of the unbound fraction of Mirtazapine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). asm.orgnih.govnebiolab.com This is crucial for understanding the pharmacokinetic profile of the drug, as only the unbound fraction is typically pharmacologically active.
Elucidation of Biological Transport Mechanisms
The journey of a drug through the body is governed by various transport mechanisms, including passive diffusion and active transport mediated by uptake and efflux transporters. Deuterated analogs are instrumental in dissecting these complex pathways.
Research on Cellular Uptake and Efflux Transporters
The absorption, distribution, and elimination of drugs are significantly influenced by transporter proteins. nih.gov Mirtazapine is a substrate for several cytochrome P450 enzymes, and its metabolites are excreted via urine and feces. wikipedia.orgdrugbank.com While the specific transporters involved in the cellular uptake and efflux of Mirtazapine are not fully elucidated, this compound serves as a critical tool in pharmacokinetic studies that can indirectly shed light on these processes.
The primary and well-documented application of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the precise quantification of Mirtazapine in biological matrices like plasma. veeprho.comuc.ptscirp.org By enabling accurate measurement of drug concentrations over time, these studies help determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Any discrepancies in these parameters under different physiological conditions or in the presence of other drugs could suggest the involvement of specific transporters.
| Application of this compound in Pharmacokinetic Studies | Description | Relevance to Transport Mechanisms |
| Internal Standard | Used in LC-MS/MS to accurately quantify Mirtazapine concentrations in biological samples. veeprho.com | Provides the foundational data for all pharmacokinetic analyses, which in turn can infer the activity of transport systems. |
| Bioavailability Studies | Helps determine the fraction of an administered dose of Mirtazapine that reaches systemic circulation. | Differences in bioavailability can point to the role of intestinal uptake and efflux transporters. |
| Drug-Drug Interaction Studies | Used to assess how co-administered drugs affect the pharmacokinetics of Mirtazapine. | Changes in Mirtazapine clearance or volume of distribution can indicate inhibition or induction of relevant transporters. |
Membrane Permeability Studies in In Vitro Cell Systems
In vitro models, such as Caco-2 cell monolayers, are commonly used to predict the intestinal permeability of drug candidates. In these assays, the transport of a compound across a cell layer is measured. While specific studies employing this compound in such systems are not widely reported, the principles of its use are clear. This compound would be an excellent tool as an internal standard to precisely measure the amount of Mirtazapine that permeates the cell layer.
Research on Mirtazapine has shown its potential to affect blood-brain barrier permeability under certain conditions. scbt.com Future in vitro studies using cell systems that model the blood-brain barrier could utilize this compound to quantify the transport of Mirtazapine across this critical biological barrier, providing insights into its central nervous system distribution.
Advanced Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within a biological system as a whole, often by integrating data from various "omics" platforms (e.g., genomics, proteomics, metabolomics). acs.orgmdpi.com While the direct application of this compound in multi-omics studies is an emerging area, the use of stable isotope-labeled compounds, in general, holds significant promise. researchgate.net
In metabolomics, for instance, stable isotope labeling is a powerful technique for tracing the metabolic fate of a compound. By introducing this compound into a biological system, researchers could track its biotransformation and identify its various metabolites with high confidence. The known metabolic pathways of Mirtazapine include demethylation and hydroxylation by CYP2D6, CYP1A2, and CYP3A4 enzymes. nih.govnih.gov Using this compound could help to precisely quantify the flux through these different metabolic routes and how they are influenced by genetic polymorphisms or co-administered drugs. mdpi.com
Integration of this compound Data with Proteomics and Metabolomics
The use of this compound, a stable isotope-labeled analog of Mirtazapine, provides a powerful tool for integrating pharmacokinetic data with broader systems biology analyses like proteomics and metabolomics. medchemexpress.com By incorporating deuterium atoms, this compound serves as an ideal internal standard for mass spectrometry-based quantification. smolecule.com This allows for highly accurate and precise measurement of the parent drug and its metabolites in biological samples, forming a crucial anchor for multi-omics studies.
In metabolomics, this compound is essential for quantitative analysis. When added to a biological sample, it co-elutes with the unlabeled (endogenous or administered) Mirtazapine but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of analytical variability, leading to reliable quantification of Mirtazapine and its primary metabolite, N-desmethylmirtazapine. smolecule.com The precise pharmacokinetic profile obtained using this compound can then be correlated with global changes in the metabolome. Researchers can identify significant alterations in endogenous metabolic pathways—such as those involving amino acids, lipids, or carbohydrates—that are perturbed by the drug's presence and metabolism. researchgate.net This integrated approach helps to elucidate the downstream biological effects of Mirtazapine beyond its primary pharmacological targets.
In the realm of proteomics, while this compound is not directly incorporated into proteins, its application in defining drug exposure is critical for interpreting proteomic data. Quantitative proteomics can reveal changes in the expression levels of key proteins, such as metabolic enzymes (e.g., Cytochrome P450 isoforms) or drug targets, following administration of Mirtazapine. nih.govresearchgate.net By using this compound to establish an accurate time course of drug concentration, these proteomic changes can be directly linked to specific exposure levels. This helps differentiate direct pharmacological effects from secondary or adaptive cellular responses. For instance, computational studies have identified potential protein targets for Mirtazapine, and follow-up experiments could use this compound to correlate drug levels with observed changes in the expression or phosphorylation status of these candidate proteins. researchgate.net
The table below summarizes the integrative applications of this compound in 'omics' research.
| Omics Field | Application of this compound | Research Objective | Example Finding |
| Metabolomics | Internal Standard for Mass Spectrometry | To accurately quantify Mirtazapine and its metabolites in biological fluids. | Enables correlation of precise drug/metabolite levels with shifts in endogenous metabolite profiles, revealing the drug's impact on cellular metabolism. researchgate.netmetabolomicsworkbench.org |
| Proteomics | Pharmacokinetic Anchor | To link protein expression changes to specific drug exposure levels. | Correlating Mirtazapine concentrations with altered levels of metabolic enzymes (CYP1A2, CYP2D6, CYP3A4) or computationally predicted protein targets. researchgate.netpharmgkb.org |
| Pharmacogenomics | Metabolic Probe | To study the influence of genetic variants on drug metabolism. | Quantifying the differential metabolism of Mirtazapine in individuals with known polymorphisms in CYP2D6 or other metabolizing enzymes. pharmaceutical-journal.com |
Tracing Metabolic Fluxes in Biological Pathways
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com The use of stable isotope tracers, such as deuterium-labeled compounds, is central to MFA. isotope.comresearchgate.net this compound is particularly valuable for tracing the flux through its own metabolic pathways, providing critical insights into its biotransformation.
Mirtazapine is primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes. wikipedia.org The main metabolic routes are 8-hydroxylation, N-demethylation, and N-oxidation. pharmgkb.orgresearchgate.net By administering this compound, researchers can trace the deuterium label as it is transferred to its metabolites. For example, the formation of N-desmethylthis compound from this compound can be precisely measured over time using mass spectrometry. This allows for the direct calculation of the rate of the N-demethylation reaction.
This information is crucial for understanding potential drug-drug interactions and the effects of genetic polymorphisms. For instance, if a patient is taking a potent inhibitor of CYP3A4, this compound can be used to quantify the resulting decrease in flux through the N-demethylation pathway and any compensatory increase in flux through other pathways, such as hydroxylation. wikipedia.org
The table below details the primary metabolic pathways of Mirtazapine that can be traced using its deuterated analog.
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite | Significance of Tracing with this compound |
| 8-Hydroxylation | CYP2D6, CYP1A2 | 8-hydroxy-mirtazapine | Quantifies the flux through a major clearance pathway and helps determine the relative contribution of CYP2D6 vs. CYP1A2. pharmgkb.org |
| N-Demethylation | CYP3A4, CYP1A2 | N-desmethylmirtazapine | Measures the formation rate of the main active metabolite and assesses the impact of CYP3A4 inhibitors or inducers. pharmgkb.orgwikipedia.orgresearchgate.net |
| N-Oxidation | CYP3A4, CYP1A2 | Mirtazapine-N-oxide | Traces a minor metabolic pathway and its modulation by other substances. pharmgkb.org |
Future Research Directions and Methodological Innovations for Mirtazapine D4
Expansion of Analytical Methodologies for Enhanced Sensitivity and Throughput
The quantification of mirtazapine (B1677164) and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. While existing methods like high-performance liquid chromatography (HPLC) with fluorescence detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are robust, there is always a drive for greater sensitivity and higher throughput. researchgate.netresearchgate.netnih.gov Future research could focus on the following areas:
Advanced Mass Spectrometry Techniques: Exploring the use of high-resolution mass spectrometry (HRMS) could offer enhanced selectivity and the ability to perform retrospective data analysis for unknown metabolites. Techniques like paper spray mass spectrometry could also be investigated for rapid, direct analysis of biological samples with minimal preparation, significantly increasing throughput.
Novel Chromatographic Methods: The development of novel chromatographic techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, could offer faster separations and reduced solvent consumption compared to traditional liquid chromatography.
Microfluidic and Miniaturized Systems: The integration of sample preparation and analysis onto microfluidic chips ("lab-on-a-chip" technology) could automate the entire analytical process, from blood sample to result, leading to a significant increase in throughput and a reduction in sample and reagent volumes. x-mol.net
Capillary Electrophoresis: Capillary electrophoresis (CE) has been shown to be a powerful technique for the enantioselective separation of mirtazapine and its metabolites. mdpi.comnih.gov Further development of CE methods, particularly when coupled with sensitive detection methods like mass spectrometry, could provide a high-resolution platform for studying the stereoselective metabolism of mirtazapine, for which Mirtazapine-d4 would be an ideal internal standard.
A comparison of current and potential future analytical methods is presented in Table 1.
| Method | Current Application | Potential Future Application/Enhancement | Key Advantage of Enhancement |
| HPLC-Fluorescence | Quantification of mirtazapine and metabolites. researchgate.net | Development of new fluorescent probes for derivatization. | Increased sensitivity and selectivity. |
| UHPLC-MS/MS | Gold standard for quantification in biological matrices. researchgate.netresearchgate.netnih.gov | Coupling with ion mobility spectrometry. | Separation of isomeric metabolites. |
| Capillary Electrophoresis | Enantioselective separation. mdpi.comnih.gov | Integration with mass spectrometry for routine use. | High-resolution separation of enantiomers. |
| High-Resolution MS | Research applications. | Routine use in clinical and preclinical studies. | Untargeted screening for novel metabolites. |
Development of Novel In Vitro and Ex Vivo Models for Metabolic Research
Understanding the metabolic pathways of mirtazapine is critical for predicting drug-drug interactions and individual variability in response. Mirtazapine is primarily metabolized by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. tno.nldrugbank.com this compound can play a crucial role as an internal standard in metabolic stability and profiling studies within various models.
Future research should focus on developing and utilizing more sophisticated models that better recapitulate the human in vivo environment:
Three-Dimensional (3D) Cell Cultures: Moving from traditional 2D cell cultures to 3D spheroids or organoids of human hepatocytes can provide a more physiologically relevant model for studying drug metabolism and toxicity. These models better mimic cell-cell interactions and the metabolic activity of the liver.
Liver-on-a-Chip and Other Microphysiological Systems: These systems offer a dynamic environment with continuous perfusion, more closely simulating blood flow in the liver and allowing for longer-term studies of metabolism and potential chronic toxicity.
Humanized Animal Models: Chimeric mice with humanized livers, already used to predict human pharmacokinetic parameters for various drugs including mirtazapine, can be further utilized to study the specific metabolic pathways of deuterated analogs and their potential differences from the parent drug.
Microbial Models: The fungus Cunninghamella elegans has been shown to produce novel metabolites of mirtazapine, indicating its potential as a tool for generating and identifying metabolites that may be difficult to produce through other means. capes.gov.br Further exploration of this and other microbial systems could be a cost-effective way to explore metabolic pathways.
Ex Vivo Tissue Models: The use of precision-cut liver slices and isolated perfused liver models, such as the isolated perfused rat liver model used to study mirtazapine-MDMA interactions, will continue to be valuable for investigating the metabolism and transport of this compound in a whole-organ context. d-nb.infomdpi.com
Exploration of Deuterated Mirtazapine Analogs in Advanced Preclinical Disease Models
The application of deuterated compounds is expanding beyond their use as internal standards to the development of new chemical entities with improved pharmacokinetic profiles. acs.orgnih.gov While this compound itself is primarily a research tool, its study can inform the development of other deuterated mirtazapine analogs for therapeutic use.
Future research could involve the use of this compound and other deuterated analogs in advanced preclinical disease models to not only assess pharmacokinetics but also to explore potential therapeutic advantages:
Neurodevelopmental and Neurodegenerative Disease Models: Mirtazapine has been investigated in a mouse model of Rett syndrome and has shown potential in rescuing certain phenotypes. nih.gov Exploring the effects of deuterated mirtazapine analogs in such models could reveal if a modified metabolic profile translates to enhanced efficacy or a wider therapeutic window.
Models of Inflammatory and Autoimmune Diseases: Mirtazapine has demonstrated the ability to attenuate immune-mediated liver injury in mice by inhibiting innate immune networks. frontiersin.org Investigating whether deuterated analogs with potentially longer half-lives could offer a more sustained anti-inflammatory effect in such models is a promising avenue of research.
Oncology Models: Given the use of mirtazapine to alleviate nausea and appetite loss in cancer patients undergoing chemotherapy, studies could explore if deuterated analogs offer improved management of these side effects due to a more stable pharmacokinetic profile. marvistavet.com
Computational and In Silico Modeling for Predicting Deuterium (B1214612) Effects
Computational and in silico modeling are becoming increasingly important in drug discovery and development for predicting the properties of new chemical entities. americanpharmaceuticalreview.com These tools can be applied to this compound and other deuterated analogs to predict the effects of deuterium substitution on metabolism and pharmacokinetics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can be used to model the enzymatic reactions involved in mirtazapine metabolism and to predict the kinetic isotope effect (KIE) of deuterium substitution at specific positions on the molecule. This can help in designing new analogs with desired metabolic stability.
Molecular Docking and Dynamics: As demonstrated in a study identifying new protein targets for mirtazapine enantiomers, computational docking and molecular dynamics can be used to explore the binding of deuterated analogs to their target receptors and metabolizing enzymes. researchgate.netmdpi.com This can provide insights into how deuteration might alter binding affinity and specificity.
Potential for this compound in Mechanistic Drug-Drug Interaction Studies Beyond Simple Quantification
This compound is an invaluable tool for accurately quantifying mirtazapine concentrations in drug-drug interaction (DDI) studies. researchgate.netnih.govresearchgate.net However, its utility can be extended to gain deeper mechanistic insights into these interactions.
Enzyme Inhibition and Induction Studies: In studies investigating the potential of mirtazapine to inhibit or induce metabolizing enzymes, this compound can be used not only to quantify the parent drug but also to precisely measure the formation of its metabolites. A change in the ratio of parent drug to a specific metabolite can provide clear evidence of the inhibition or induction of a particular metabolic pathway.
Transporter-Mediated DDI Studies: this compound can be used in cellular or vesicular transport assays to investigate whether mirtazapine is a substrate or inhibitor of drug transporters. The use of a stable isotope-labeled compound allows for clear and unambiguous quantification in complex biological matrices.
"Victim" and "Perpetrator" DDI Scenarios: In "victim" DDI studies, where the goal is to see how a co-administered drug affects mirtazapine concentrations, this compound is the ideal internal standard. In "perpetrator" studies, where the effect of mirtazapine on another drug is being investigated, this compound can be used to accurately monitor mirtazapine exposure levels, ensuring that any observed effects on the co-administered drug are correlated with a well-defined concentration of mirtazapine. The synthesis of various stable isotope-labeled internal standards for DDI studies underscores the importance of this approach. researchgate.netnih.gov
By expanding the application of this compound and other deuterated analogs in these advanced research areas, the scientific community can gain a deeper understanding of the pharmacology of mirtazapine and pave the way for the development of safer and more effective therapies.
Q & A
Q. How can cross-species variability in the metabolism of this compound be systematically evaluated to enhance translational research outcomes?
- Methodological Answer : Perform interspecies scaling using allometric models (e.g., body weight-based scaling of clearance rates). Use CRISPR-engineered animal models expressing human CYP isoforms to isolate metabolic pathways. Cross-validate findings with human organ-on-chip systems or ex vivo liver slices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
